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Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for the

characterization of 1-(3-Methoxyphenyl)guanidine. In the dynamic fields of medicinal

chemistry and drug development, the unambiguous structural elucidation of novel and existing

compounds is paramount. This document serves as a detailed reference for researchers,

offering an in-depth analysis of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for 1-(3-Methoxyphenyl)guanidine. The interpretation of

this data is presented from the perspective of a seasoned application scientist, emphasizing

not just the data itself, but the underlying principles and the logic of structural confirmation.

While experimental data for this specific molecule is not readily available in the public domain,

this guide leverages high-quality predicted spectra from validated computational tools to

provide a robust framework for its characterization.

Introduction: The Significance of 1-(3-
Methoxyphenyl)guanidine and its Spectroscopic
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Fingerprint
Guanidine and its derivatives are a class of organic compounds with significant and diverse

biological activities, making them privileged scaffolds in drug discovery. 1-(3-
Methoxyphenyl)guanidine, with its methoxy-substituted phenyl ring, presents a unique

electronic and steric profile that could modulate its interaction with biological targets. Its

potential applications could span from acting as a key intermediate in the synthesis of more

complex pharmaceutical agents to exhibiting intrinsic therapeutic properties.

Accurate and comprehensive characterization of such molecules is the bedrock of reliable and

reproducible scientific research. Spectroscopic techniques such as NMR, IR, and MS provide a

detailed "fingerprint" of a molecule, allowing for its unambiguous identification and the

confirmation of its chemical structure. This guide is designed to provide a detailed roadmap for

the spectroscopic analysis of 1-(3-Methoxyphenyl)guanidine.

Molecular Structure and Key Features
Before delving into the spectroscopic data, it is crucial to understand the molecular architecture

of 1-(3-Methoxyphenyl)guanidine.

Molecular Formula: C₈H₁₁N₃O[1]

Molecular Weight: 165.19 g/mol [1]

The structure consists of a guanidine group attached to a benzene ring at the meta-position

relative to a methoxy group. This substitution pattern will have a distinct influence on the

spectroscopic data, particularly the NMR chemical shifts of the aromatic protons and carbons.

Caption: Molecular Structure of 1-(3-Methoxyphenyl)guanidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed

information about the chemical environment, connectivity, and spatial arrangement of atoms.
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Predicted ¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 1-(3-Methoxyphenyl)guanidine provides valuable insights

into the number and types of protons present in the molecule. The following table summarizes

the predicted chemical shifts (δ) in ppm, their multiplicities, and the corresponding proton

assignments.

Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration Assignment

~7.20 t 1H Ar-H (H-5)

~6.80 d 1H Ar-H (H-6)

~6.70 d 1H Ar-H (H-4)

~6.60 s 1H Ar-H (H-2)

~5.5-7.0 br s 4H -NH and -NH₂

3.78 s 3H -OCH₃

Note: Predicted chemical shifts were generated using online NMR prediction tools. The

broadness and exact chemical shift of the -NH and -NH₂ protons are highly dependent on the

solvent, concentration, and temperature.

Interpretation and Rationale:

Aromatic Protons: The four protons on the benzene ring are expected to appear in the

aromatic region (typically 6.5-8.0 ppm). The meta-substitution pattern leads to a complex

splitting pattern. The proton at the H-5 position, being flanked by two other protons, is

predicted to be a triplet. The protons at H-4 and H-6 would likely appear as doublets, and the

proton at H-2, being sterically unhindered and electronically distinct, may appear as a singlet

or a narrowly split signal.

Guanidinium Protons: The protons of the guanidine group (-NH and -NH₂) are expected to

be broad singlets due to quadrupole broadening from the nitrogen atoms and chemical

exchange. Their chemical shifts can vary significantly depending on the solvent and the

extent of hydrogen bonding.
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Methoxy Protons: The three protons of the methoxy group are magnetically equivalent and

are expected to appear as a sharp singlet at approximately 3.78 ppm, a characteristic region

for methoxy groups attached to an aromatic ring.

Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment

~160.0 C=N (Guanidine)

~159.5 Ar-C (C-3)

~142.0 Ar-C (C-1)

~129.5 Ar-C (C-5)

~111.0 Ar-C (C-6)

~108.0 Ar-C (C-4)

~104.0 Ar-C (C-2)

~55.0 -OCH₃

Note: Predicted chemical shifts were generated using online NMR prediction tools.

Interpretation and Rationale:

Guanidinium Carbon: The most downfield signal is expected to be the carbon of the C=N

bond in the guanidine group, typically appearing around 160 ppm.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon

atom directly attached to the electron-donating methoxy group (C-3) is expected to be

significantly shielded and appear upfield, while the carbon attached to the nitrogen of the

guanidine group (C-1) will be deshielded and appear downfield. The other aromatic carbons

will have chemical shifts influenced by the combined electronic effects of the methoxy and

guanidino substituents.
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Methoxy Carbon: The carbon of the methoxy group will appear as a single peak in the upfield

region, typically around 55 ppm.

Infrared (IR) Spectroscopy: Probing the Functional
Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Wavenumber

(cm⁻¹)
Vibrational Mode Functional Group

3400-3100 (broad) N-H stretching Guanidine (-NH, -NH₂)

3050-3000 C-H stretching Aromatic C-H

2950-2850 C-H stretching Methoxy (-OCH₃)

1650-1600 C=N stretching Guanidine (C=N)

1600-1450 C=C stretching Aromatic ring

1250-1000 C-O stretching Aryl ether (-O-CH₃)

Note: Predicted vibrational frequencies were generated using online IR spectrum prediction

tools.

Interpretation and Rationale:

N-H Stretching: A prominent broad band in the region of 3400-3100 cm⁻¹ is a key indicator of

the N-H stretching vibrations of the guanidine group. The broadness is due to hydrogen

bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while

the C-H stretching of the methoxy group will appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibration of the C=N bond in the guanidine group is

expected in the 1650-1600 cm⁻¹ region. This may overlap with the C=C stretching vibrations

of the aromatic ring, which typically appear in the 1600-1450 cm⁻¹ range.
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C-O Stretching: A strong absorption band in the 1250-1000 cm⁻¹ region is characteristic of

the C-O stretching of the aryl ether linkage.

Mass Spectrometry (MS): Determining the Molecular
Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its

structure by analyzing its fragmentation pattern.

Expected Molecular Ion Peak:

[M]⁺: m/z = 165.19

[M+H]⁺: m/z = 166.19 (in case of soft ionization techniques like ESI)

Predicted Fragmentation Pathway:

The fragmentation of 1-(3-Methoxyphenyl)guanidine in a mass spectrometer would likely

proceed through several key pathways.

[C8H11N3O]+.
m/z = 165

[C7H8NO]+
m/z = 122- CHN2

[CH4N3]+
m/z = 60

- C7H7O

[C7H7O]+
m/z = 107

- NH2 [C6H5O]+
m/z = 93

- CH2

Click to download full resolution via product page

Caption: Predicted key fragmentation pathways for 1-(3-Methoxyphenyl)guanidine.

Interpretation of Fragmentation:

Loss of a Diazomethane Radical (CHN₂): A common fragmentation pathway for guanidines

can involve the loss of a diazomethane radical, leading to a fragment ion.
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Cleavage of the C-N bond: The bond between the phenyl ring and the guanidine nitrogen is

a likely point of cleavage. This would result in a fragment corresponding to the

methoxyphenyl radical and a fragment corresponding to the guanidinyl radical.

Loss of the Methoxy Group: Fragmentation can also involve the loss of the methoxy group

as a methyl radical followed by the loss of carbon monoxide.

Experimental Protocols: A Guide for the Bench
Scientist
While this guide presents predicted data, the following are generalized, best-practice protocols

for acquiring experimental spectroscopic data for 1-(3-Methoxyphenyl)guanidine.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-Methoxyphenyl)guanidine in

0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is

critical as the -NH and -NH₂ protons are exchangeable and may not be observed in protic

solvents like D₂O or MeOD.

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-

to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer

acquisition time and a greater number of scans will likely be necessary due to the lower

natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak.

IR Spectroscopy
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Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for

oils or low-melting solids). For KBr pellets, mix a small amount of the sample with dry KBr

powder and press into a transparent disk.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile).

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization

source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). Acquire the mass

spectrum in the appropriate mass range.

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the

fragmentation pattern to confirm the structure.

Conclusion: A Self-Validating Spectroscopic Profile
The combination of predicted NMR, IR, and MS data provides a powerful and self-validating

toolkit for the characterization of 1-(3-Methoxyphenyl)guanidine. The ¹H and ¹³C NMR

spectra confirm the carbon-hydrogen framework and the substitution pattern of the aromatic

ring. The IR spectrum provides clear evidence for the presence of the key guanidine and

methoxy functional groups. Finally, mass spectrometry confirms the molecular weight and

provides fragmentation data consistent with the proposed structure. This comprehensive

spectroscopic profile serves as an essential reference for any researcher working with this

compound, ensuring the integrity and reliability of their scientific endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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